CNX-774

Description

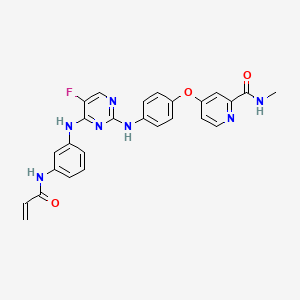

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLHQJDAUIPZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CNX-774: A Dual-Mechanism Inhibitor Targeting Bruton's Tyrosine Kinase and Equilibrative Nucleoside Transporter 1

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CNX-774 is a novel small molecule inhibitor demonstrating a dual mechanism of action with significant therapeutic potential. Initially developed as a potent, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, recent groundbreaking research has unveiled a second, independent mechanism: the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1). This dual activity positions this compound as a compelling candidate for various malignancies, particularly in overcoming drug resistance. This technical guide provides a comprehensive overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, BTK, and its effects have been observed in cellular assays. While a specific IC50 for ENT1 is not yet publicly available, its potent inhibition of uridine uptake has been demonstrated.

| Target/Process | Metric | Value | Cell Line/System |

| Bruton's Tyrosine Kinase (BTK) | IC50 | < 1 nM | Biochemical Assay |

| BTK Activity in Cells | IC50 | 1-10 nM | Ramos (Burkitt's Lymphoma) |

| ENT1-mediated Uridine Uptake | Inhibition | Demonstrated | S2-013 (Pancreatic Cancer) |

Core Mechanisms of Action

Irreversible Inhibition of Bruton's Tyrosine Kinase (BTK)

This compound acts as a covalent inhibitor of BTK. This mechanism involves the formation of a permanent bond with a specific cysteine residue within the enzyme's active site, leading to its irreversible inactivation.

Molecular Interaction: this compound possesses an electrophilic Michael acceptor group that specifically targets the sulfhydryl group of Cysteine 481 (Cys481) in the ATP-binding pocket of BTK. This covalent modification effectively blocks the binding of ATP, thereby preventing the autophosphorylation and activation of BTK.

Downstream Signaling Cascade: BTK is a critical signaling node downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2). PLCγ2 activation generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate downstream pathways, including NF-κB and MAP kinase signaling. These pathways are crucial for B-cell proliferation, survival, and differentiation. By irreversibly inhibiting BTK, this compound effectively abrogates this entire signaling cascade.[1]

Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)

A pivotal discovery has identified ENT1 as a second, functionally distinct target of this compound. This inhibition is independent of its effects on BTK and has profound implications for cancer metabolism, particularly in the context of resistance to certain chemotherapies.

Molecular Interaction: While the precise binding site on ENT1 is still under investigation, it is hypothesized that the Michael acceptor group of this compound forms a covalent bond with a nucleophilic cysteine residue on the transporter protein, similar to its interaction with BTK. This interaction blocks the channel through which nucleosides, such as uridine, are transported into the cell.[2]

Synergy with DHODH Inhibitors: The inhibition of ENT1 by this compound is particularly significant in cancers that have developed resistance to dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar (BQ).[2] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for producing the building blocks of DNA and RNA. Cancer cells can circumvent DHODH inhibition by upregulating the nucleoside salvage pathway, which relies on transporters like ENT1 to import extracellular nucleosides, primarily uridine. By blocking ENT1, this compound shuts down this salvage pathway, leading to a profound depletion of pyrimidine pools and subsequent cell death in DHODH inhibitor-resistant cells.[2][3]

Experimental Protocols

BTK Kinase Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against purified BTK enzyme.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Purified recombinant human BTK, ATP, a biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure:

-

A dilution series of this compound is prepared in DMSO and pre-incubated with BTK in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated peptide substrate.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped by the addition of a detection solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.

-

After an incubation period to allow for antibody and streptavidin binding, the TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

BTK Autophosphorylation Assay in Ramos Cells (Cell-based)

Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.

Methodology: Western blotting is used to detect the phosphorylation status of BTK at a key activation site (e.g., Tyr223).

-

Cell Culture: Ramos cells are cultured in appropriate media and serum.

-

Procedure:

-

Ramos cells are pre-treated with varying concentrations of this compound for a specified time.

-

B-cell receptor signaling is stimulated by adding anti-IgM antibody to the cell culture.

-

After a short incubation period, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BTK (p-BTK Tyr223).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with an antibody against total BTK as a loading control.

-

Densitometry is used to quantify the band intensities, and the ratio of p-BTK to total BTK is calculated to determine the extent of inhibition.[4]

-

Uridine Uptake Assay in Pancreatic Cancer Cells

Objective: To measure the inhibition of ENT1-mediated uridine transport by this compound.

Methodology: This assay typically uses radiolabeled uridine to quantify its uptake by cells.

-

Cell Culture: S2-013 pancreatic cancer cells are grown in a suitable medium.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are pre-incubated with different concentrations of this compound.

-

A solution containing [³H]-uridine is added to each well, and the cells are incubated for a short period to allow for uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The amount of [³H]-uridine uptake is normalized to the total protein content in each well.

-

The percentage of inhibition of uridine uptake is calculated relative to vehicle-treated control cells.

-

Metabolomic Analysis of Pancreatic Cancer Cells

Objective: To determine the impact of this compound, alone or in combination with a DHODH inhibitor, on the cellular metabolome.

Methodology: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for global metabolite profiling.

-

Sample Preparation:

-

S2-013 cells are treated with vehicle, this compound, a DHODH inhibitor (e.g., brequinar), or a combination of both for a defined period.

-

Metabolites are extracted from the cells, typically using a cold solvent mixture such as methanol/acetonitrile/water.

-

The extracts are centrifuged to remove cellular debris, and the supernatant is collected and dried.

-

-

LC-MS Analysis:

-

The dried metabolite extracts are reconstituted in a suitable solvent.

-

Samples are injected into a liquid chromatography system coupled to a high-resolution mass spectrometer.

-

Metabolites are separated based on their physicochemical properties by the LC column and then detected by the mass spectrometer, which measures their mass-to-charge ratio.

-

-

Data Analysis:

-

The raw data is processed to identify and quantify the relative abundance of different metabolites.

-

Statistical analysis (e.g., principal component analysis, volcano plots) is performed to identify metabolites that are significantly altered between the different treatment groups.

-

Pathway analysis can then be used to determine which metabolic pathways are most affected by the treatments.

-

Conclusion

This compound exhibits a compelling dual mechanism of action, targeting both BTK-driven B-cell signaling and ENT1-mediated nucleoside salvage. This positions it as a promising therapeutic agent, not only for B-cell malignancies but also for overcoming resistance to other targeted therapies in solid tumors like pancreatic cancer. The in-depth understanding of its molecular interactions and cellular effects, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation of this versatile inhibitor.

References

- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

The Synergistic Anti-Cancer Strategy of CNX-774: A Technical Deep Dive into ENT1 Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CNX-774, a preclinical Bruton tyrosine kinase (BTK) inhibitor, which has been identified as a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, cancer metabolism, and novel therapeutic strategies. Here, we detail the pathway of ENT1 inhibition by this compound, its synergistic effect with dihydroorotate dehydrogenase (DHODH) inhibitors, and the experimental validation of this promising anti-cancer approach, with a focus on pancreatic ductal adenocarcinoma (PDAC).

Core Concept: Overcoming Resistance to DHODH Inhibition

Inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway, have shown significant preclinical efficacy. However, their clinical success has been limited due to intrinsic and acquired resistance mechanisms.[1][2] One key resistance mechanism is the reliance of cancer cells on the nucleoside salvage pathway, which allows them to import extracellular nucleosides, such as uridine, to bypass the block in de novo synthesis.[1][2]

This compound's therapeutic potential in this context arises from its "off-target" effect as an ENT1 inhibitor.[1][2] By blocking ENT1, this compound effectively shuts down the primary route for uridine uptake in cancer cells, thereby closing the escape route for cells treated with DHODH inhibitors like brequinar (BQ).[1][2] This dual-pathway inhibition leads to profound pyrimidine starvation and subsequent cancer cell death.[1][2]

Signaling Pathway and Mechanism of Action

The combination of a DHODH inhibitor and this compound creates a synthetic lethal interaction in cancer cells that are resistant to DHODH inhibition alone. The signaling pathway can be visualized as follows:

Caption: Synergistic action of a DHODH inhibitor and this compound.

Quantitative Data Summary

The synergistic effect of this compound and brequinar has been quantified through various assays. The following tables summarize the key findings from studies on pancreatic cancer cell lines.

Table 1: Drug Concentrations Used in Key Experiments

| Compound | Concentration for Metabolomics | Notes |

| Brequinar (BQ) | 5 µM | A potent and selective DHODH inhibitor. |

| This compound | 2 µM | Used in combination with BQ to assess synergistic effects. |

Table 2: Effects of BQ and this compound on Pyrimidine Metabolite Levels in BQ-Resistant S2-013 Cells

| Metabolite | Treatment | Fold Change vs. Vehicle | p-value |

| UMP | BQ | ~ -2 | < 0.05 |

| BQ + this compound | ~ -10 | < 0.001 | |

| UDP | BQ | ~ -1.5 | < 0.05 |

| BQ + this compound | ~ -8 | < 0.001 | |

| UTP | BQ | ~ -1.5 | < 0.05 |

| BQ + this compound | ~ -9 | < 0.001 |

Note: Fold changes are approximate values based on graphical representations in the source literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments that established the mechanism of action of this compound in combination with DHODH inhibitors.

Cell Viability Assay

This assay determines the effect of drug treatments on cell proliferation and survival.

Experimental Workflow:

Caption: Workflow for assessing cell viability after drug treatment.

Protocol:

-

Cell Seeding: Plate pancreatic cancer cells (e.g., S2-013) in 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to adhere and recover overnight.

-

Drug Preparation: Prepare serial dilutions of brequinar and this compound in the appropriate cell culture medium.

-

Treatment: Treat the cells with the drugs, alone or in combination, at various concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Use a commercially available cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of viable cells. Plot the results as dose-response curves to calculate IC50 values.

Metabolomic Analysis of Pyrimidine Nucleotides

This protocol outlines the procedure for quantifying the intracellular levels of pyrimidine metabolites following drug treatment.

Experimental Workflow:

Caption: Workflow for metabolomic analysis of drug-treated cells.

Protocol:

-

Cell Culture and Treatment: Culture S2-013 cells in 6-well plates. Treat the cells with vehicle, 5 µM brequinar, 2 µM this compound, or the combination of BQ and this compound for 8 hours.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold saline.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge at high speed to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

Separate the metabolites using a suitable chromatography column and gradient.

-

Detect and quantify the pyrimidine metabolites (UMP, UDP, UTP, etc.) based on their mass-to-charge ratio and retention time.

-

-

Data Analysis:

-

Normalize the metabolite peak areas to an internal standard and the total protein content.

-

Perform statistical analysis (e.g., t-test or ANOVA) to identify significant changes in metabolite levels between the different treatment groups.

-

Conclusion and Future Directions

The identification of this compound as an ENT1 inhibitor has unveiled a powerful strategy to overcome resistance to DHODH inhibitors in cancer.[1][2][3] The synergistic combination of this compound and brequinar effectively targets both the de novo and salvage pathways of pyrimidine synthesis, leading to a profound and selective killing of cancer cells.[1][2] The data strongly support the clinical development of dual DHODH and ENT1 inhibitors for the treatment of pancreatic cancer and potentially other solid tumors that rely on the nucleoside salvage pathway for survival. Further research should focus on optimizing the therapeutic window of this combination, identifying predictive biomarkers of response, and exploring its efficacy in a broader range of cancer types.

References

Dual Molecular Targets of CNX-774: A Technical Guide for Researchers

Introduction: CNX-774 is a potent small molecule inhibitor that has demonstrated significant therapeutic potential. Initially developed as a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling, recent research has unveiled a second, functionally relevant molecular target: the equilibrative nucleoside transporter 1 (ENT1). This dual-targeting capability opens new avenues for therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the interaction of this compound with both of its molecular targets, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[2][3][4]

Mechanism of Inhibition

This compound is an irreversible inhibitor of BTK.[5][6] It forms a covalent bond with a specific cysteine residue (Cys-481) within the ATP-binding site of the BTK enzyme.[5][6] This covalent modification permanently inactivates the kinase, leading to a sustained blockade of BCR signaling.

Quantitative Data

The inhibitory potency of this compound against BTK has been characterized in both biochemical and cellular assays.

| Assay Type | Parameter | Value | Reference(s) |

| Biochemical Assay | IC50 | < 1 nM | [5][6][7] |

| Cellular Assay (Ramos cells) | IC50 | 1-10 nM | [5][6] |

Signaling Pathway

This compound exerts its effect by inhibiting the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation and survival. By irreversibly binding to BTK, this compound blocks these downstream signaling events.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to CNX-774: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774 is a potent, orally bioavailable small molecule that has emerged as a significant subject of interest in oncology research. Initially developed as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), subsequent mechanistic studies have unveiled a dual function, identifying it as a formidable inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This newly discovered activity has positioned this compound as a promising agent to overcome resistance to conventional cancer therapies, particularly in the context of pancreatic cancer. This technical guide provides a comprehensive overview of the structure, function, and therapeutic mechanism of this compound, with a focus on its synergistic effects with dihydroorotate dehydrogenase (DHODH) inhibitors. Detailed experimental protocols and quantitative data are presented to support further research and development.

Core Concepts: Structure and Dual Mechanism of Action

This compound, with the chemical formula C₂₆H₂₂FN₇O₃ and a molecular weight of 499.5 g/mol , was first characterized as a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms a covalent bond with the Cys481 residue within the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.

More recently, research has illuminated a BTK-independent mechanism of action for this compound that is central to its anti-cancer efficacy in certain contexts. It has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[2][3] ENT1 is a bidirectional, facilitated diffusion transporter responsible for the transport of purine and pyrimidine nucleosides across the plasma membrane. By inhibiting ENT1, this compound effectively blocks the nucleoside salvage pathway, a critical mechanism for nucleotide synthesis in some cancer cells.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory activities.

Table 1: Inhibitory Activity of this compound against Bruton's Tyrosine Kinase (BTK)

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | < 1 nM | Biochemical (covalent modification) | [1] |

| IC₅₀ | 1-10 nM | Cellular (Ramos cells) | [1] |

Table 2: Synergistic Effect of this compound with Brequinar (BQ) in Pancreatic Cancer Cell Lines

| Cell Line | Treatment | IC₅₀ of Brequinar (µM) | Fold Sensitization |

| S2-013 | Brequinar alone | > 25 | - |

| Brequinar + 2µM this compound | ~5 | > 5 | |

| KPC 1245 | Brequinar alone | > 25 | - |

| Brequinar + 2µM this compound | ~10 | > 2.5 | |

| KPC 1199 | Brequinar alone | > 25 | - |

| Brequinar + 2µM this compound | ~15 | > 1.6 |

Note: Specific IC₅₀ values for ENT1 inhibition by this compound are not currently available in the public domain. The synergistic effects observed with DHODH inhibitors strongly support its potent inhibition of ENT1-mediated nucleoside uptake.[2]

Signaling Pathways and Experimental Workflows

Dual Inhibition of Pyrimidine Synthesis Pathways

The primary therapeutic potential of this compound in pancreatic cancer stems from its ability to simultaneously block both the de novo and salvage pathways of pyrimidine synthesis when used in combination with a DHODH inhibitor like brequinar.

Caption: Dual inhibition of pyrimidine synthesis by Brequinar and this compound.

Experimental Workflow for Assessing Synergy

A typical workflow to evaluate the synergistic anti-cancer effects of this compound and a DHODH inhibitor is outlined below.

References

The Synergistic Role of CNX-774 in Overcoming Resistance to Pyrimidine Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo synthesis of pyrimidines is a critical pathway for the proliferation of cancer cells, making it a prime target for therapeutic intervention. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition has been a focus of anti-cancer drug development. However, the clinical efficacy of DHODH inhibitors has been hampered by resistance mechanisms. This technical guide delves into the role of CNX-774, a preclinical Bruton tyrosine kinase (BTK) inhibitor, which has been identified as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This novel function of this compound provides a strategic approach to counteract resistance to DHODH inhibitors, specifically in cancers that rely on the pyrimidine salvage pathway for survival. By blocking ENT1-mediated uridine uptake, this compound re-sensitizes resistant cancer cells to DHODH inhibition, leading to profound pyrimidine starvation and subsequent cell death. This guide will explore the mechanism of action, present available data, and detail the experimental protocols used to elucidate the synergistic relationship between this compound and DHODH inhibitors in the context of pyrimidine metabolism.

Introduction: The Duality of Pyrimidine Nucleotide Acquisition in Cancer

Cancer cells exhibit a heightened demand for nucleotides to support rapid proliferation and DNA replication. To meet this demand, they utilize two primary pathways for pyrimidine nucleotide acquisition: the de novo synthesis pathway and the pyrimidine salvage pathway.

-

De Novo Pyrimidine Synthesis: This pathway synthesizes pyrimidine nucleotides from simple precursors. A rate-limiting step in this pathway is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH with agents like brequinar (BQ) has shown promise in preclinical cancer models but has faced challenges in clinical trials due to intrinsic and acquired resistance.[1][2][3]

-

Pyrimidine Salvage Pathway: This pathway recycles pre-existing pyrimidines from the extracellular environment. A key component of this pathway is the equilibrative nucleoside transporter 1 (ENT1), which facilitates the uptake of extracellular uridine.[1][2] Cancer cells can upregulate this pathway to bypass the effects of DHODH inhibitors, rendering them resistant.

This compound: A Novel ENT1 Inhibitor

This compound was initially developed as a preclinical inhibitor of Bruton tyrosine kinase (BTK). However, subsequent research has revealed a critical, BTK-independent function of this compound as an inhibitor of ENT1.[1][2][3] This discovery has positioned this compound as a valuable tool to overcome resistance to DHODH inhibitors. Mechanistic studies have confirmed that the synergistic effect of this compound with DHODH inhibitors is not related to its BTK-inhibitory activity.[1][2]

Mechanism of Action

The primary mechanism by which this compound potentiates the anti-cancer effects of DHODH inhibitors is through the blockade of the pyrimidine salvage pathway. In cancer cells treated with a DHODH inhibitor like brequinar, the de novo synthesis of pyrimidines is halted. Resistant cells compensate by increasing the import of extracellular uridine via ENT1. This compound directly inhibits ENT1, preventing this uridine uptake and effectively cutting off the cell's alternative source of pyrimidines.[1][2] This dual blockade of both the de novo and salvage pathways leads to a state of profound pyrimidine starvation, ultimately triggering cell death.[1][3]

References

Dual-Targeting Therapeutic Agent CNX-774: A Technical Overview of its Impact on Cellular Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: CNX-774 is a small molecule inhibitor initially developed as a highly potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK). As such, it significantly impacts B-cell receptor (BCR) signaling, a critical pathway in the pathophysiology of various B-cell malignancies. More recent investigations have unveiled a novel, BTK-independent mechanism of action: the inhibition of the equilibrative nucleoside transporter 1 (ENT1). This secondary activity obstructs the nucleoside salvage pathway, creating a synthetic lethal interaction with inhibitors of de novo pyrimidine biosynthesis. This guide provides an in-depth technical examination of the two primary cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding of its dual mechanism of action.

Pathway Analysis: Mechanism of Action of this compound

This compound exerts its biological effects through two distinct molecular targets, leading to the modulation of two critical cellular pathways.

Inhibition of the B-Cell Receptor (BCR) Signaling Pathway via BTK

This compound was designed as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation.[1] BTK is a crucial signaling node downstream of the B-cell receptor (BCR).[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation.

This compound irreversibly binds to the cysteine-481 residue within the ATP-binding site of BTK, effectively blocking its kinase activity.[1] This covalent inhibition halts the downstream signaling cascade, thereby preventing B-cell activation and proliferation. This mechanism is the basis for its therapeutic potential in B-cell driven hematological malignancies.

Inhibition of the Nucleoside Salvage Pathway via ENT1

Recent studies have identified an additional, BTK-independent mechanism of action for this compound: the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1), also known as SLC29A1.[2] ENT1 is a bidirectional transporter embedded in the cell membrane that facilitates the transport of nucleosides, such as uridine, into the cell.[2][3] These imported nucleosides are then utilized by the nucleoside salvage pathway to generate nucleotides, which are essential for DNA and RNA synthesis.

In the context of cancer cells treated with inhibitors of the de novo pyrimidine synthesis pathway (e.g., DHODH inhibitors like brequinar), the nucleoside salvage pathway becomes a critical survival mechanism. By inhibiting ENT1, this compound blocks the uptake of extracellular uridine, effectively cutting off this salvage route.[2] This dual blockade of both de novo synthesis and salvage pathways leads to profound pyrimidine nucleotide depletion, resulting in synergistic cell death in cancer cells.[2][4]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The data highlights its high affinity for its primary target, BTK. While its inhibitory effect on ENT1 is functionally established, a direct IC50 value has not been reported in the reviewed literature.

Table 1: Inhibitory Potency of this compound against BTK

| Assay Type | Target | IC50 Value | Notes |

| Biochemical | BTK | <1 nM | Cell-free enzyme activity assay.[1][5][6] |

| Cellular | BTK | 1-10 nM | Measured in Ramos B-cells.[1][5] |

Table 2: Functional Inhibition of ENT1 by this compound

| Assay Type | Effect | Notes |

| Cell Viability / Rescue | Blocks the rescue of cell viability by exogenous uridine in the presence of a DHODH inhibitor. | Demonstrates functional inhibition of uridine uptake.[2] |

| Metabolomics | In combination with a DHODH inhibitor, causes profound pyrimidine nucleotide depletion. | Confirms blockade of the salvage pathway, leading to nucleotide starvation.[2] |

| Drug Synergy | Sensitizes pancreatic cancer cell lines to DHODH inhibitors. | The effect is independent of BTK expression, confirming an off-target mechanism.[2][4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cellular effects of this compound.

BTK Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines a biochemical assay to determine the IC50 of an inhibitor against purified BTK enzyme by measuring ADP production.

Materials:

-

Recombinant human BTK enzyme

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP solution

-

This compound (or test inhibitor) serial dilutions

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Dilute BTK enzyme and substrate in kinase buffer to desired working concentrations.

-

Reaction Setup: To each well of an opaque plate, add the BTK enzyme, the peptide substrate, and the this compound dilution (or vehicle control).

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent (e.g., 25 µL).

-

Incubation: Shake the plate gently and incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Develop Signal: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Format)

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., S2-013 pancreatic cancer cells)

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

This compound, DHODH inhibitor (e.g., Brequinar), Uridine

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and/or other test compounds (like a DHODH inhibitor). Add the compounds to the appropriate wells. For rescue experiments, add a fixed concentration of uridine.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Assay Protocol: a. Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Normalize the luminescence values of treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to generate dose-response curves and calculate IC50 or synergy scores.[2]

LC-MS/MS-Based Metabolomics for Nucleotide Analysis

This protocol provides a general workflow for extracting and analyzing intracellular polar metabolites, such as pyrimidine nucleotides, to assess the impact of this compound.

Materials:

-

Cultured cells treated with vehicle, this compound, DHODH inhibitor, or a combination.

-

Cold 80% Methanol (pre-chilled to -80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and high speeds (>14,000 x g)

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Appropriate LC column (e.g., C18) and mobile phases

Procedure:

-

Metabolite Extraction: a. After treating cells for the desired time (e.g., 8 hours), rapidly aspirate the culture medium. b. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS). c. Add a sufficient volume of ice-cold 80% methanol to the culture dish. d. Scrape the cells in the methanol solution and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

Sample Processing: a. Vortex the lysate thoroughly. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. c. Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. d. Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.

-

LC-MS/MS Analysis: a. Reconstitute the dried metabolite pellet in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis. b. Inject the sample onto the LC-MS/MS system. c. Separate metabolites using a liquid chromatography gradient tailored for polar molecules. d. Detect and quantify specific pyrimidine pathway metabolites (e.g., UMP, UDP, UTP) using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.

-

Data Analysis: a. Integrate the peak areas for each targeted metabolite. b. Normalize the data to an internal standard and/or cell number. c. Perform statistical analysis (e.g., PCA, PLS-DA, t-tests) to identify significant changes in metabolite levels between treatment groups.[2]

References

- 1. | BioWorld [bioworld.com]

- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SLC29A1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CNX-774: A Technical Guide to its Covalent Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a small molecule inhibitor that has garnered significant interest in the fields of oncology and immunology. Initially developed as a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, its therapeutic potential has expanded with the discovery of its inhibitory effects on the equilibrative nucleoside transporter 1 (ENT1). This dual-target profile underscores the complexity and potential of this compound in various therapeutic contexts. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its nature as a covalent inhibitor, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

This compound is unequivocally a covalent inhibitor of BTK. Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue within the ATP-binding site of the BTK enzyme. This targeted covalent modification leads to the sustained inactivation of BTK, thereby blocking its downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and survival.

The key to this covalent interaction is the presence of an electrophilic Michael acceptor group within the chemical structure of this compound. This group is specifically designed to react with the nucleophilic thiol side chain of Cysteine 481 (Cys481) in the BTK active site. The formation of this covalent bond effectively and permanently occupies the ATP-binding pocket, preventing the natural substrate from binding and thus inhibiting the kinase activity of BTK.

Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)

More recent research has unveiled a novel and significant activity of this compound as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This off-target activity has been shown to be independent of its BTK inhibition and is the basis for its synergistic anticancer effects when combined with dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer models.[1][2][3][4]

The prevailing hypothesis, supported by the presence of the same Michael acceptor group responsible for BTK inhibition, is that this compound also acts as a covalent inhibitor of ENT1.[1] Structural studies of human ENT1 have identified several cysteine residues that could potentially serve as targets for such a covalent interaction.[1] While the precise molecular interactions are still under investigation, the current evidence strongly suggests that this compound's inhibition of ENT1 is likely mediated by the formation of a covalent bond, leading to the blockade of nucleoside transport across the cell membrane.[1]

Quantitative Data on this compound Inhibition

The following table summarizes the available quantitative data on the inhibitory potency of this compound against its molecular targets.

| Target | Parameter | Value | Cell Line/System | Reference |

| BTK | IC50 | < 1 nM | Biochemical Assay | [5] |

| IC50 | 1-10 nM | Cellular Assay (Ramos cells) | [6] | |

| ENT1 | Uridine Uptake Inhibition | Significant at 2µM | S2-013 cells | [1] |

Note: A precise IC50 value for ENT1 inhibition by this compound is not explicitly stated in the reviewed literature, but significant inhibition of uridine uptake has been demonstrated at a concentration of 2µM.[1]

Experimental Protocols

BTK Kinase Activity Assay (In Vitro)

This protocol is a generalized method for determining the in vitro potency of a covalent BTK inhibitor like this compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[6]

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the BTK enzyme and substrate peptide in kinase buffer to their optimal concentrations, as determined by initial titration experiments.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µl of diluted this compound or DMSO (vehicle control).

-

2 µl of diluted BTK enzyme.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding 2 µl of the ATP/substrate mixture.

-

-

Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature.

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ENT1-Mediated Uridine Uptake Assay (Cell-Based)

This protocol outlines a method to assess the inhibitory effect of this compound on ENT1 function by measuring the uptake of radiolabeled uridine in cells.

Objective: To determine the effect of this compound on the rate of uridine uptake by cells expressing ENT1.

Materials:

-

Human cancer cell line expressing ENT1 (e.g., S2-013 pancreatic cancer cells)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

[3H]-Uridine (radiolabeled)

-

Unlabeled uridine

-

Sodium-free transport buffer (e.g., containing N-methyl-D-glucamine)

-

Lysis buffer

-

Scintillation fluid and counter

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

-

Uptake Initiation:

-

Wash the cells with the sodium-free transport buffer.

-

Add the transport buffer containing a mixture of [3H]-uridine and a low concentration of unlabeled uridine to initiate the uptake.

-

-

Uptake Termination: After a short incubation period (e.g., 5-15 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold transport buffer containing a high concentration of unlabeled uridine to remove extracellular [3H]-uridine.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to the protein concentration of each well.

-

Calculate the percentage of inhibition of uridine uptake for each this compound concentration compared to the DMSO control.

-

Plot the percentage of inhibition against the this compound concentration to determine its inhibitory profile.

-

Visualizations

References

- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. A semi-quantitative translational pharmacology analysis to understand the relationship between in vitro ENT1 inhibition and the clinical incidence of dyspnoea and bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

CNX-774: A Technical Guide on Chemical Properties, Solubility, and Dual-Target Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Initially developed for its role in B-cell malignancies and autoimmune diseases, recent research has unveiled a novel, secondary mechanism of action: the inhibition of equilibrative nucleoside transporter 1 (ENT1).[2][3][4] This dual functionality positions this compound as a compelling molecule for combination therapies, particularly in the context of overcoming drug resistance in cancers such as pancreatic cancer. This technical guide provides an in-depth overview of the chemical properties, solubility, and the interconnected signaling pathways modulated by this compound, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Properties and Solubility

This compound is a small molecule with the chemical name 4-(4-((5-fluoro-4-((3-(acrylamido)phenyl)amino)pyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide. Its physicochemical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1202759-32-7 | [5][1][6] |

| Molecular Formula | C26H22FN7O3 | [5][1][6] |

| Molecular Weight | 499.5 g/mol | [5][6] |

| IUPAC Name | 4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide | [6] |

| Canonical SMILES | CNC(=O)c1cncc(oc2ccc(cc2)Nc2ncc(c(n2)F)Nc2cccc(c2)NC(=O)C=C)c1 | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | 25 mg/mL | [5] |

| Ethanol | Insoluble | |

| Water | Insoluble | [6] |

| DMF | 30 mg/mL | [5] |

| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [5] |

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, targeting two distinct and critical cellular pathways.

Inhibition of Bruton's Tyrosine Kinase (BTK)

This compound is an irreversible inhibitor of BTK, forming a covalent bond with the Cys481 residue in the ATP binding site of the enzyme. BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[7][8] Upon activation of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with BTK playing a pivotal role in relaying signals from the receptor to downstream effectors.[9][10] Inhibition of BTK by this compound effectively blocks this signaling pathway, leading to decreased B-cell proliferation and survival.

Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)

More recently, this compound has been identified as a potent inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1).[11][2][3][4] ENT1 is a transmembrane protein responsible for the bidirectional transport of nucleosides, such as uridine, across the cell membrane.[12][13] This transporter plays a crucial role in the pyrimidine salvage pathway, which allows cells to recycle nucleosides from the extracellular environment for the synthesis of nucleotides.[14][15]

In the context of cancer therapy, some tumors become resistant to drugs that inhibit the de novo pyrimidine synthesis pathway by upregulating the salvage pathway. By inhibiting ENT1, this compound blocks the uptake of extracellular uridine, effectively shutting down the pyrimidine salvage pathway.[11] This action can re-sensitize cancer cells to inhibitors of de novo synthesis, such as dihydroorotate dehydrogenase (DHODH) inhibitors.[11][2][3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. While specific internal company protocols may not be publicly available, the following represents standard methodologies for determining the key parameters of a kinase inhibitor like this compound.

Determination of Solubility

A common method to determine the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Solvents of interest (e.g., DMSO, Ethanol, Water, DMF, PBS)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a vial.

-

The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, the samples are centrifuged at high speed to pellet the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted with an appropriate solvent.

-

The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

-

The solubility is then calculated back to the original undiluted sample and is typically expressed in mg/mL or mM.

BTK Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Objective: To determine the IC50 value of this compound for the inhibition of BTK enzymatic activity.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (adenosine triphosphate)

-

This compound stock solution

-

Assay buffer

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

The BTK enzyme and its substrate are added to the wells of a microplate.

-

The different concentrations of this compound are then added to the respective wells. A control well with no inhibitor is also included.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set period.

-

The kinase reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a microplate reader.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ENT1 Inhibition Assay (Uridine Uptake Assay)

Objective: To determine the ability of this compound to inhibit the uptake of uridine into cells via ENT1.

Materials:

-

A cell line that expresses ENT1 (e.g., pancreatic cancer cell lines)

-

Cell culture medium and supplements

-

This compound stock solution

-

Radiolabeled [³H]-uridine

-

Uptake buffer

-

Scintillation fluid and a scintillation counter

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere and grow.

-

The cell culture medium is removed, and the cells are washed with uptake buffer.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control in uptake buffer for a short period.

-

The uptake is initiated by adding [³H]-uridine to each well.

-

After a defined incubation time (e.g., 10-30 minutes), the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]-uridine.

-

The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The percentage of inhibition of uridine uptake is calculated for each concentration of this compound compared to the vehicle control.

-

The IC50 value for ENT1 inhibition can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a molecule of significant interest due to its dual inhibitory activity against both BTK and ENT1. Its well-defined chemical properties and the elucidation of its multifaceted mechanism of action provide a strong foundation for its further investigation in both hematological malignancies and solid tumors. The ability of this compound to block the pyrimidine salvage pathway via ENT1 inhibition opens up new avenues for combination therapies aimed at overcoming drug resistance. The experimental protocols outlined in this guide provide a framework for the consistent and reproducible characterization of this compound and similar dual-target inhibitors, facilitating continued research and development in this promising area of oncology.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. glpbio.com [glpbio.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Equilibrative nucleoside transporter 1 - Wikipedia [en.wikipedia.org]

- 13. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Transport of purines and purine salvage pathway inhibitors by the Plasmodium falciparum equilibrative nucleoside transporter PfENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of CNX-774: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of CNX-774, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the compound's primary mechanism of action, significant off-target effects, and the experimental protocols used to characterize its activity.

Core Pharmacodynamic Properties of this compound

This compound is a highly selective, orally active, and irreversible inhibitor of BTK. It forms a covalent bond with the Cysteine 481 residue within the ATP-binding site of the BTK enzyme, leading to potent and sustained inhibition.[1][2] In addition to its potent on-target activity, this compound has been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[3][4][5][6] This off-target activity is independent of its BTK inhibition and has significant implications for its use in combination therapies, particularly in the context of cancer.[3][4][5][6]

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound has been quantified in various in vitro systems, targeting both its primary and secondary mechanisms of action.

| Target | Assay Type | System | IC50 | Reference |

| BTK | Biochemical Kinase Assay | Recombinant BTK Enzyme | <1 nM | [1][7] |

| BTK | Cellular Activity Assay | Ramos Cells | 1-10 nM | [1][2] |

| Cell Proliferation | Cellular Viability Assay | HMC-1.1 Cells | 2.82 µM | [8] |

| Cell Proliferation | Cellular Viability Assay | HMC-1.2 Cells | 0.38 µM | [8] |

| ENT1 | Cellular Uridine Uptake | Pancreatic Cancer Cells | Not explicitly quantified with an IC50, but effective at concentrations around 2µM in combination studies. | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated.

Detailed Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits and is a standard method for determining the in vitro potency of kinase inhibitors.

Objective: To determine the IC50 of this compound against recombinant human BTK enzyme.

Materials:

-

Recombinant full-length human BTK enzyme.

-

Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide).

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 2mM MnCl2, 50µM DTT).

-

ATP solution.

-

This compound (serial dilutions).

-

ADP-Glo™ Kinase Assay reagents (ADP-Glo™ Reagent and Kinase Detection Reagent).

-

White, opaque 96- or 384-well plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.

-

In a white multi-well plate, add the diluted this compound or vehicle control.

-

Add the BTK enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of this compound to inhibit BTK activity within a cellular context by assessing its autophosphorylation.

Objective: To determine the cellular potency of this compound by measuring the inhibition of BTK autophosphorylation at Tyr-223.

Materials:

-

Ramos cells (or other suitable B-cell line).

-

Cell culture medium (e.g., RPMI-1640 with supplements).

-

This compound (serial dilutions).

-

Anti-IgM antibody (for BCR stimulation).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-BTK (Tyr-223) and anti-total-BTK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Culture Ramos cells to the desired density.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the B-cell receptor (BCR) by adding anti-IgM and incubate for a short period (e.g., 10-15 minutes).

-

Harvest the cells and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-BTK (Tyr-223) and total BTK.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal. Determine the IC50 based on the dose-response curve.

ENT1-Mediated Uridine Uptake Assay

This assay is designed to measure the inhibition of ENT1 by assessing the uptake of radiolabeled uridine.

Objective: To determine the effect of this compound on ENT1-mediated nucleoside transport.

Materials:

-

Pancreatic cancer cells (or other cells expressing ENT1).

-

Cell culture medium.

-

This compound.

-

[3H]-Uridine (radiolabeled).

-

Unlabeled uridine.

-

Transport buffer (sodium-free).

-

Scintillation fluid and counter.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Wash the cells and pre-incubate with transport buffer containing either this compound or vehicle control.

-

Initiate the uptake by adding transport buffer containing [3H]-uridine and unlabeled uridine.

-

Incubate for a short, defined period to measure the initial rate of uptake.

-

Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Determine the amount of uridine uptake and calculate the percent inhibition caused by this compound.

Cell Viability Assay in Combination with a DHODH Inhibitor

This protocol assesses the synthetic lethal interaction between this compound and a DHODH inhibitor like brequinar (BQ).[3]

Objective: To evaluate the effect of this compound, alone and in combination with BQ, on the viability of pancreatic cancer cells.[3]

Materials:

-

Pancreatic cancer cell lines (e.g., S2-013).

-

Cell culture medium.

-

This compound.

-

Brequinar (BQ).

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Opaque-walled 96-well plates.

-

Luminometer.

Procedure:

-

Seed cells in opaque-walled 96-well plates at an optimized density (e.g., 1x10^3 to 5x10^3 cells per well) and allow them to attach overnight.[3]

-

Treat the cells with serial dilutions of this compound, BQ, the combination of both, or vehicle control.

-

Incubate the cells for 72 hours.[3]

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents and incubate to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the luminescence values of treated cells to the vehicle-treated controls to determine the percent viability.

This guide provides a foundational understanding of the in vitro pharmacodynamics of this compound. For further details, researchers are encouraged to consult the primary literature cited.

References

- 1. promega.com [promega.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. promega.com [promega.com]

- 4. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]

- 8. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dual-Target Nature of CNX-774

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a small molecule inhibitor that has garnered significant interest in the field of oncology. Initially developed as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), recent groundbreaking research has unveiled a novel and functionally critical second mechanism of action: the inhibition of equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4] This discovery has redefined this compound as a dual-target agent, with its BTK-independent effects holding profound implications for overcoming drug resistance in cancer therapy.

This technical guide provides a comprehensive overview of the dual-target nature of this compound, focusing on its synergistic activity with dihydroorotate dehydrogenase (DHODH) inhibitors. We will delve into the quantitative data, detailed experimental protocols that have been instrumental in elucidating its mechanism, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The inhibitory activities of this compound have been characterized against both of its known targets. The following table summarizes the key quantitative data available from preclinical studies.

| Target | Parameter | Value | Cell Line/System | Reference |

| Bruton's tyrosine kinase (BTK) | IC50 | < 1 nM | Biochemical Assay | [5][6] |

| Bruton's tyrosine kinase (BTK) | IC50 | 1-10 nM | Ramos Cells | [5][6] |

| Equilibrative nucleoside transporter 1 (ENT1) | - | - | - | - |

Note: While this compound has been definitively identified as an ENT1 inhibitor, specific IC50 or Ki values for this interaction are not yet widely published. Its activity has been functionally characterized through cellular uptake assays and its synergistic effects with DHODH inhibitors.[1][2][3]

Signaling Pathways and Mechanism of Action

This compound's dual-target profile allows it to modulate two distinct cellular processes: B-cell receptor signaling via BTK and nucleotide metabolism via ENT1.

BTK Inhibition

This compound acts as an irreversible inhibitor of BTK by covalently binding to Cysteine 481 within the enzyme's ATP binding site.[5] This action blocks the downstream signaling cascade that is crucial for B-cell proliferation, survival, and differentiation, making it a therapeutic strategy for B-cell malignancies.

Caption: BTK signaling pathway and the inhibitory action of this compound.

ENT1 Inhibition and Synergy with DHODH Inhibitors

The more recently discovered mechanism of this compound is its ability to block ENT1.[1] This transporter is critical for the salvage pathway of pyrimidine synthesis, which allows cells to import and recycle extracellular nucleosides like uridine.

In many cancer cells, resistance to DHODH inhibitors (e.g., brequinar), which block the de novo pyrimidine synthesis pathway, is mediated by the upregulation of this salvage pathway. By inhibiting ENT1, this compound effectively shuts down this escape route. The simultaneous blockade of both the de novo and salvage pathways leads to a profound depletion of pyrimidine pools, resulting in synthetic lethality and the death of cancer cells.[1][3] This effect has been shown to be independent of this compound's activity against BTK.[1][2][3]

Caption: Dual inhibition of pyrimidine synthesis pathways by this compound and Brequinar.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the dual-target nature of this compound.

Small Molecule Combination Screen

This experiment is designed to identify compounds that synergize with a drug of interest (e.g., brequinar) to reduce cancer cell viability.

Protocol:

-

Cell Plating: Seed Brequinar-resistant pancreatic cancer cells (e.g., S2-013) in 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition:

-

Add a fixed, sublethal concentration of brequinar to all wells except for the vehicle control wells.

-

Using a liquid handler, add compounds from a small molecule kinase inhibitor library to the wells, ensuring each compound is tested at a specific concentration. Include vehicle-only and inhibitor-only controls.

-

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Measure cell viability using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control wells.

-

Calculate a synergy score for each combination. A common method is to determine the ratio of viability in the presence of the combination treatment to the viability with the library inhibitor alone.

-

Identify top hits, such as this compound, for further validation.[1]

-

Caption: Workflow for a high-throughput combination screen.

Metabolomic Analysis via LC-MS/MS

This protocol is used to quantify changes in intracellular metabolite levels following drug treatment, providing direct evidence of pathway inhibition.

Protocol:

-

Cell Culture and Treatment: Culture S2-013 cells and treat them with vehicle, brequinar alone, this compound alone, or the combination for a specified time (e.g., 8 hours).[1]

-

Metabolite Extraction:

-

Aspirate the media and wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant containing the metabolites for analysis.

-

Inject the samples into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Separate metabolites using a suitable chromatography column and detect and quantify them using a mass spectrometer operating in a targeted or untargeted mode.

-

-

Data Analysis:

-

Integrate peak areas for each identified metabolite.

-

Perform statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), to identify significant changes in metabolite levels between treatment groups.[1]

-

Focus on key metabolites in the pyrimidine synthesis pathway (e.g., UMP, CTP, N-carbamoyl-aspartate).

-

Uridine Uptake Assay

This assay directly measures the ability of cells to take up extracellular uridine, providing a functional readout of ENT1 activity.

Protocol:

-

Cell Plating: Plate cells in a multi-well format and allow them to adhere.

-

Inhibitor Pre-treatment: Treat the cells with this compound or a known ENT1 inhibitor (e.g., NBMPR) for a short duration.

-

Uridine Pulse: Add a solution containing a labeled form of uridine (e.g., ³H-uridine) to the wells and incubate for a brief period (e.g., 10-20 minutes) to allow for uptake.

-

Wash and Lyse:

-

Rapidly wash the cells with an ice-cold stop solution to remove extracellular labeled uridine.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification: Measure the amount of intracellular labeled uridine using a scintillation counter.

-

Data Analysis: Compare the uridine uptake in this compound-treated cells to that in control cells to determine the extent of inhibition.

Conclusion